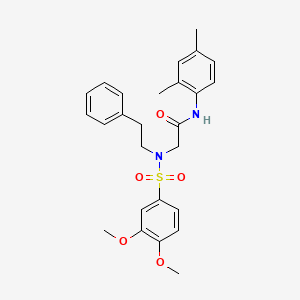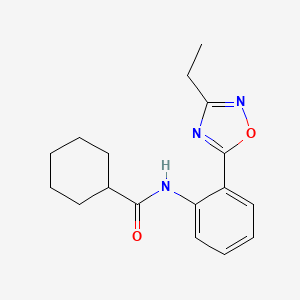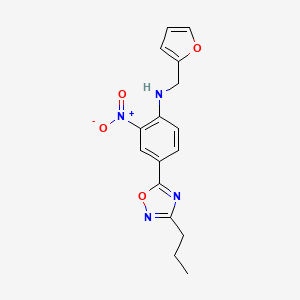
N-(furan-2-ylmethyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as FPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOA is a nitroaromatic compound that is synthesized through a multi-step process involving the use of various reagents and solvents.
Mécanisme D'action
The mechanism of action of FPOA is not fully understood; however, studies have suggested that FPOA induces apoptosis in cancer cells by activating the caspase-dependent pathway. FPOA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and physiological effects:
FPOA has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine the long-term effects of FPOA on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPOA in lab experiments is its relatively simple synthesis method. However, FPOA is a nitroaromatic compound, which can be hazardous to handle, and precautions should be taken to ensure the safety of researchers.
Orientations Futures
There are several potential future directions for the study of FPOA. One direction is the development of FPOA derivatives with improved antitumor, antibacterial, and antifungal properties. Another direction is the study of FPOA as a potential fluorescent probe for biological imaging. Additionally, the use of FPOA in environmental science could be further explored for its potential in detecting and removing pollutants in water.
In conclusion, FPOA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of FPOA involves a multi-step process, and it has been studied for its potential applications in medicinal chemistry, material science, and environmental science. FPOA induces apoptosis in cancer cells and inhibits the growth of bacteria and fungi. Further studies are needed to determine the long-term effects of FPOA on human health. The development of FPOA derivatives with improved properties and the use of FPOA in environmental science are potential future directions for research.
Méthodes De Synthèse
The synthesis of FPOA involves a multi-step process that starts with the reaction of 2-nitroaniline and furfural in the presence of acetic acid and sulfuric acid. This reaction yields the intermediate N-(furan-2-ylmethyl)-2-nitroaniline, which is then reacted with propyl hydrazine and acetic anhydride to yield 3-propyl-1,2,4-oxadiazol-5-amine. The final step involves the reaction of N-(furan-2-ylmethyl)-2-nitroaniline and 3-propyl-1,2,4-oxadiazol-5-amine in the presence of potassium carbonate and dimethylformamide to yield FPOA.
Applications De Recherche Scientifique
FPOA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, FPOA has been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. FPOA has also been studied for its potential antibacterial and antifungal properties. In material science, FPOA has been studied for its potential applications as a fluorescent dye and as a precursor for the synthesis of other compounds. In environmental science, FPOA has been studied for its potential use in the detection and removal of pollutants in water.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-2-4-15-18-16(24-19-15)11-6-7-13(14(9-11)20(21)22)17-10-12-5-3-8-23-12/h3,5-9,17H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHICGUJIOZEQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
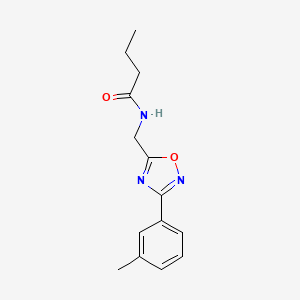
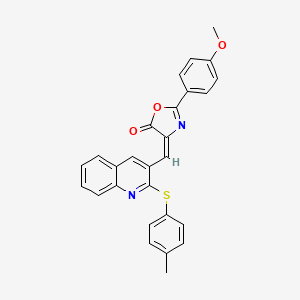
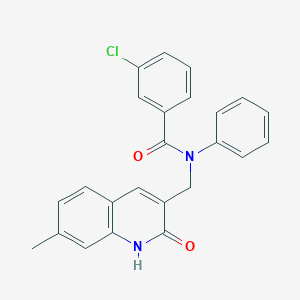

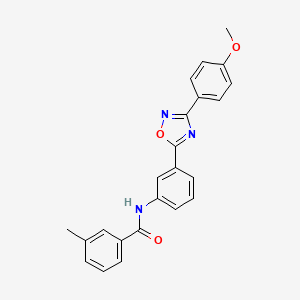

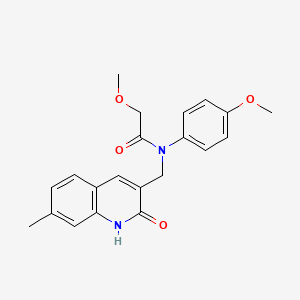
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)


